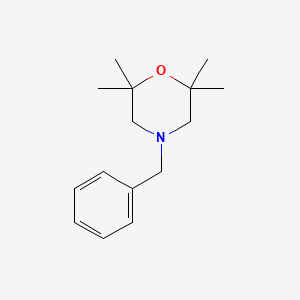

4-Benzyl-2,2,6,6-tetramethylmorpholine

Vue d'ensemble

Description

4-Benzyl-2,2,6,6-tetramethylmorpholine is a chemical compound with the molecular formula C15H23NO . It has an average mass of 233.349 Da and a monoisotopic mass of 233.177963 Da .

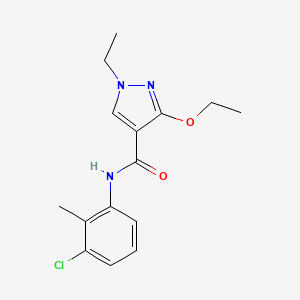

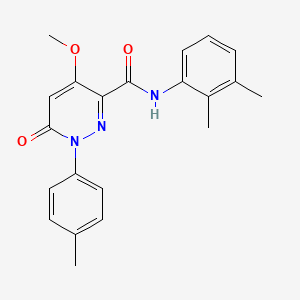

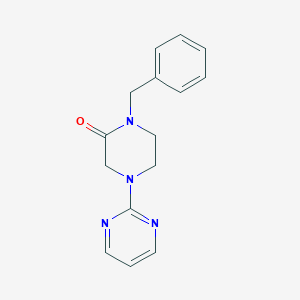

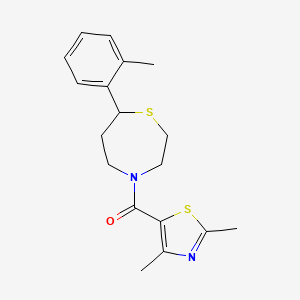

Molecular Structure Analysis

The molecular structure of this compound consists of a morpholine ring, which is a six-membered ring containing four carbon atoms, one nitrogen atom, and one oxygen atom. This ring is substituted with four methyl groups, a benzyl group, and two additional carbon atoms .Physical And Chemical Properties Analysis

This compound has a boiling point of 85-90 °C (at 0.1 Torr pressure) and a predicted density of 0.957±0.06 g/cm3 . Its pKa value is predicted to be 6.72±0.10 .Applications De Recherche Scientifique

Structural Analysis and Stereochemistry

- Hernestam and Nilsson (1976) studied the structures of six isomers of 2,3,5,6-tetramethyl-morpholine, including 4-benzyl-2,3,5,6-tetramethylmorpholine derivatives, using proton nuclear magnetic resonance. This provided insights into the stereochemistry of the methyl groups adjacent to the amine group (Hernestam & Nilsson, 1976).

Synthesis and Oxidative Reactions

- Mercadante et al. (2013) described the synthesis of 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate and its use in various oxidative reactions, demonstrating the compound's capabilities as a stoichiometric oxidant (Mercadante et al., 2013).

Polymer Synthesis

- Moschogianni et al. (2001) utilized tetrakis bromomethyl benzene, closely related to 4-benzyl-2,2,6,6-tetramethylmorpholine, in the synthesis of four-armed star polymers and graft copolymers, highlighting the compound's utility in polymer science (Moschogianni, Pispas, & Hadjichristidis, 2001).

Ionic Liquids and Physicochemical Properties

- Pernak et al. (2011) synthesized a series of 4-benzyl-4-methylmorpholinium salts and studied their physicochemical properties, cytotoxicity, and biodegradability, showing their potential as biomass solvents (Pernak et al., 2011).

Electrocatalytic Methods

- Rafiee et al. (2018) developed an electrocatalytic method using 4-acetamido-2,2,6,6-tetramethylpiperidin-1-oxyl for oxidizing various substrates to carboxylic acids, demonstrating the compound's utility in large-scale syntheses (Rafiee et al., 2018).

Safety and Hazards

Safety data indicates that in case of inhalation, skin contact, eye contact, or ingestion, appropriate first aid measures should be taken, including moving the victim to fresh air, removing contaminated clothing, washing off with soap and plenty of water, rinsing with pure water, and not inducing vomiting . It’s also advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Orientations Futures

Propriétés

IUPAC Name |

4-benzyl-2,2,6,6-tetramethylmorpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO/c1-14(2)11-16(12-15(3,4)17-14)10-13-8-6-5-7-9-13/h5-9H,10-12H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWWSXJXYWUCXDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(CC(O1)(C)C)CC2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-[({[3-(4-methoxyphenyl)-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B3015662.png)

![methyl 5-(((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)methyl)furan-2-carboxylate](/img/structure/B3015666.png)

![2-(4-chlorophenoxy)-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]acetamide](/img/structure/B3015669.png)

![2-{[(4-Phenylphenyl)methyl]amino}acetamide](/img/structure/B3015672.png)

![2-Chloro-1-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethanone](/img/structure/B3015675.png)

![(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(3,5-bis(trifluoromethyl)phenyl)methanone](/img/structure/B3015677.png)

![2-[1-(2,3-Dihydro-1-benzofuran-5-ylsulfonyl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B3015680.png)